molecular formula C24H27N3O2S B280154 N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea

N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea

Cat. No. B280154
M. Wt: 421.6 g/mol
InChI Key: URPCLAQHASTGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea, also known as ADDTU, is a thiourea derivative that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in different areas of research.

Mechanism of Action

The mechanism of action of N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea is not fully understood. However, studies have shown that N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea may inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of redox signaling pathways. N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea may also inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea has been shown to have various biochemical and physiological effects. Studies have shown that N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea can induce apoptosis in cancer cells by activating the caspase pathway. N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea has also been shown to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF). In addition, N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea has several advantages for lab experiments, including its high purity and stability. However, N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea has some limitations, including its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea. One area of interest is the development of novel derivatives of N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea with improved solubility and bioavailability. Another area of interest is the study of the potential use of N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea and its potential applications in other areas of research.

Synthesis Methods

N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea can be synthesized using different methods, including the reaction of 2,5-dimethylphenylisothiocyanate with 1-(4-ethylphenyl)-2,5-dioxopyrrolidine in the presence of an allylating agent. Another method involves the reaction of 2,5-dimethylphenylisothiocyanate with the corresponding amine followed by the reaction with 1-(4-ethylphenyl)-2,5-dioxopyrrolidine.

Scientific Research Applications

N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is cancer research. Studies have shown that N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea has the potential to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

Molecular Formula

C24H27N3O2S

Molecular Weight

421.6 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)-1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-prop-2-enylthiourea

InChI

InChI=1S/C24H27N3O2S/c1-5-13-26(24(30)25-20-14-16(3)7-8-17(20)4)21-15-22(28)27(23(21)29)19-11-9-18(6-2)10-12-19/h5,7-12,14,21H,1,6,13,15H2,2-4H3,(H,25,30)

InChI Key

URPCLAQHASTGLL-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC=C)C(=S)NC3=C(C=CC(=C3)C)C

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC=C)C(=S)NC3=C(C=CC(=C3)C)C

Origin of Product

United States

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